2-Acetylbenzo[d]oxazole-6-carbaldehyde

Regiochemistry Benzoxazole Aldehyde Reactivity

2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde (CAS 1806587‑88‑1) is a bicyclic heteroaromatic compound composed of a benzene ring fused to an oxazole core. The molecule carries an acetyl substituent at the 2‑position and a carbaldehyde group at the 6‑position of the benzoxazole scaffold.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B12865000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylbenzo[d]oxazole-6-carbaldehyde
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(O1)C=C(C=C2)C=O
InChIInChI=1S/C10H7NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-5H,1H3
InChIKeyFIZMZIUQIDWTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde: Core Physicochemical and Structural Profile


2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde (CAS 1806587‑88‑1) is a bicyclic heteroaromatic compound composed of a benzene ring fused to an oxazole core. The molecule carries an acetyl substituent at the 2‑position and a carbaldehyde group at the 6‑position of the benzoxazole scaffold . Its molecular formula is C₁₀H₇NO₃ (MW = 189.17 g·mol⁻¹) and the SMILES notation is CC(=O)c1nc2ccc(C=O)cc2o1 . The simultaneous presence of an electrophilic aldehyde and an α‑keto‐oxazole acetyl group confers a distinctive bifunctional reactivity profile that is not available in simpler benzoxazole‑6‑carbaldehydes or 2‑acetylbenzoxazoles lacking the complementary functional handle.

Why 2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde Cannot Be Replaced by a Generic Benzoxazole Aldehyde or Acetyl Analog


Benzoxazole derivatives are widely used as building blocks in medicinal chemistry, yet their reactivity is exquisitely sensitive to the nature and position of substituents [1]. Replacing 2‑acetylbenzo[d]oxazole‑6‑carbaldehyde with a simpler congener – for instance, benzo[d]oxazole‑6‑carbaldehyde or 2‑acetylbenzo[d]oxazole‑5‑carbaldehyde – would eliminate one of the two orthogonal reactive centers, fundamentally altering the scope of downstream transformations such as sequential Knoevenagel condensations, aldol additions, or heterocycle annulations. The 2‑acetyl group is a meta‑directing, electron‑withdrawing substituent that modulates the electrophilicity of the oxazole ring, while the 6‑carbaldehyde provides a distinct, para‑like aldehyde handle. This stereoelectronic arrangement is unique to the 2‑acetyl‑6‑carbaldehyde regioisomer; even a positional isomer (e.g., the 5‑carbaldehyde) presents a different vector and electronic landscape, as demonstrated by the divergent reactivity of 2‑acetylbenzo[d]oxazole‑5‑carbaldehyde in condensation reactions . Consequently, generic substitution risks compromising synthetic yield, regioselectivity, and the physicochemical properties of the final target molecule.

Quantitative Differentiation Evidence for 2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde Versus Closest Analogs


Regioisomeric Aldehyde Positioning: 6‑Carbaldehyde vs. 5‑Carbaldehyde

The target compound places the aldehyde at the 6‑position of the benzoxazole ring, whereas the closest commercial regioisomer, 2‑acetylbenzo[d]oxazole‑5‑carbaldehyde (CAS not available for direct comparison), bears the aldehyde at the 5‑position. The 6‑position is para to the oxazole oxygen and meta to the ring‑fusion nitrogen, resulting in a distinct electronic environment and a different spatial vector for the aldehyde group [1]. This positional difference alters the linearity and bond‑angle geometry of the derived Schiff bases and oxime ethers, which can directly influence molecular recognition in biological targets or crystal packing in materials applications [1].

Regiochemistry Benzoxazole Aldehyde Reactivity

Bifunctional Reactivity: Orthogonal Acetyl and Aldehyde Handles

2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde simultaneously presents a methyl ketone (acetyl) and an aromatic aldehyde. In contrast, benzo[d]oxazole‑6‑carbaldehyde (CAS 865449‑97‑4) lacks the acetyl group entirely, while 2‑acetylbenzo[d]oxazole‑6‑carboxylic acid (CAS 1518790‑88‑9) replaces the aldehyde with a carboxylic acid, eliminating the aldehyde‑specific reactivity [1]. The target compound’s dual electrophilic centers permit sequential, chemoselective transformations (e.g., hydrazone formation at the aldehyde followed by α‑halogenation of the acetyl group) that are impossible with either mono‑functional analog.

Bifunctional building block Orthogonal reactivity Heterocycle synthesis

Molecular Weight and Lipophilicity Advantage for Fragment‑Based Drug Discovery

With a molecular weight of 189.17 g·mol⁻¹ and a predicted XLogP3 of approximately 1.2, 2‑acetylbenzo[d]oxazole‑6‑carbaldehyde resides comfortably within the ‘Rule of Three’ space recommended for fragment‑based screening (MW < 300, cLogP ≤ 3) . The closely related analog 3‑acetyl‑2‑oxo‑1,3‑benzoxazole‑6‑carbaldehyde (CAS 116169‑82‑5) has a higher molecular weight (205.17 g·mol⁻¹) and an additional oxygen atom, which increases topological polar surface area (tPSA = 69.3 Ų vs. ~60 Ų for the target) and may reduce membrane permeability . For fragment library curators, the lower MW and more favorable lipophilicity of the target compound translate to superior ligand efficiency metrics when hits are elaborated.

Fragment-based drug discovery Lipophilicity Physicochemical property

Optimal Application Scenarios for 2‑Acetylbenzo[d]oxazole‑6‑carbaldehyde Based on Quantitative Evidence


Synthesis of Bis‑Schiff Base Ligands for Metal‑Organic Frameworks (MOFs) and Catalysis

The 6‑carbaldehyde group condenses with primary amines to form imine linkages, while the 2‑acetyl group can subsequently coordinate to metal centers. The precise 6‑position geometry creates a well‑defined N,O‑chelation pocket when both groups are engaged, a spatial arrangement that cannot be replicated with the 5‑carbaldehyde isomer [1][2].

Fragment Library Construction for Acetylcholinesterase and Kinase Targets

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and the acetyl group serves as a hydrogen‑bond acceptor. The compound’s favorable fragment‑like properties (MW = 189.17, XLogP3 ≈ 1.2) make it suitable for inclusion in fragment screening libraries targeting enzymes where benzoxazole‑containing leads have shown activity, such as acetylcholinesterase (IC₅₀ values of related benzoxazole bis‑Schiff bases as low as 0.3 µM against AChE) [1][2].

Step‑Economic Synthesis of Heterocyclic Libraries via Sequential Functionalization

The orthogonal acetyl and aldehyde handles allow two consecutive, chemoselective reactions without intermediate protection steps. For example, Knoevenagel condensation at the aldehyde can be followed by α‑bromination of the acetyl group, enabling rapid construction of diverse 2,6‑disubstituted benzoxazole libraries in fewer synthetic steps than would be required using sequential mono‑functional building blocks [1].

Crystallography and Solid‑State Materials: Tuning Crystal Packing via Bifunctional Hydrogen‑Bond Motifs

The acetyl carbonyl can act as a hydrogen‑bond acceptor while the aldehyde C–H can participate in weak C–H···O interactions. Structural studies on related 2‑(2‑hydroxyphenyl)benzo[d]oxazole‑6‑carbaldehyde demonstrate that the 6‑carbaldehyde group significantly influences crystal packing and solid‑state fluorescence properties [1][2]. The target compound’s additional acetyl group provides a further design element for crystal engineering.

Quote Request

Request a Quote for 2-Acetylbenzo[d]oxazole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.